molecular formula C6H4BrClN4S B1338107 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 54346-33-7

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B1338107
CAS No.: 54346-33-7
M. Wt: 279.55 g/mol
InChI Key: GREOHWDIFQPWJF-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]triazine Chemistry

The development of pyrazolo[1,5-a]triazine chemistry emerged from the fundamental research into purine analog systems during the mid-20th century. The foundational work in this area began with the recognition that these fused heterocyclic systems could serve as isosteres of naturally occurring purines, particularly adenine and guanine derivatives. Early synthetic approaches focused on the construction of the pyrazolo[1,5-a]triazine nucleus through annelation reactions, where the 1,3,5-triazine ring was formed by cyclization reactions involving pyrazole scaffolds.

The historical progression of pyrazolo[1,5-a]triazine synthesis can be traced through several key methodological advances. Initial synthetic strategies employed 3-aminopyrazole as a starting material, utilizing various cyclization approaches to construct the triazine ring system. These early methods demonstrated the feasibility of creating substituted derivatives through nucleophilic displacement reactions, particularly involving chloro and methylthio substituents. The development of electrophilic substitution protocols allowed for the introduction of halogen substituents at specific positions within the ring system, establishing the foundation for compounds such as 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine.

Significant advances in synthetic methodology occurred during the 1970s and 1980s, when researchers developed more sophisticated approaches to ring closure procedures. These methodologies enabled the preparation of adenine, hypoxanthine, and xanthine analogs within the pyrazolo[1,5-a]triazine framework. The introduction of novel ring-opening and ring-closing strategies for the 1,3,5-triazine moiety allowed for the precise placement of methyl groups and other substituents at specific positions, demonstrating the versatility of these synthetic approaches.

Contemporary research has expanded these classical methodologies to incorporate modern synthetic techniques, including continuous flow chemistry and optimized reaction conditions that enhance both yield and environmental sustainability. The evolution from simple pyrazolo[1,5-a]triazine systems to complex multi-substituted derivatives like 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine reflects the maturation of this chemical field and its increasing relevance to pharmaceutical and materials science applications.

Taxonomic Position within Heterocyclic Compound Frameworks

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine occupies a specific taxonomic position within the broader classification of heterocyclic aromatic compounds. This compound belongs to the class of fused bicyclic heterocycles, specifically categorized as a pyrazolo-triazine derivative that incorporates nitrogen atoms within both ring systems. The structural framework consists of a pyrazole ring fused to a 1,3,5-triazine ring through a shared nitrogen-carbon bond, creating a rigid planar system that exhibits characteristic aromatic properties.

Within the hierarchical classification of heterocyclic compounds, pyrazolo[1,5-a]triazines represent a subset of azole-azine hybrid systems. These compounds are distinguished from other fused heterocycles by their specific nitrogen atom arrangement and the particular fusion pattern between the five-membered pyrazole ring and the six-membered triazine ring. The taxonomic relationship extends to include structural analogs such as imidazo[1,2-a]triazines, which represent isomeric arrangements of the same fundamental atom connectivity but with different fusion patterns.

The compound's classification as a heterocyclic aromatic compound is supported by its electronic structure, which exhibits delocalized electron density across the fused ring system. This aromaticity is maintained despite the presence of multiple nitrogen atoms, which contribute to both the electronic properties and the chemical reactivity patterns observed in substitution reactions. The specific substitution pattern of 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine places it within a specialized subcategory of halogen-substituted sulfur-containing pyrazolo-triazines.

The taxonomic significance of this compound extends to its relationship with purine analogs, as pyrazolo[1,5-a]triazines are recognized as 5-aza-9-deazapurine isosteres. This classification reflects the structural similarity to naturally occurring nucleobases while incorporating modifications that alter biological activity and chemical stability. The presence of bromine, chlorine, and methylthio substituents further refines the taxonomic position, placing this compound within the category of heavily substituted synthetic analogs that have been designed for specific research applications.

Significance in Heterocyclic Chemistry Research

The significance of 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine within heterocyclic chemistry research stems from its role as both a synthetic target and a versatile intermediate for further chemical transformations. Research investigations have demonstrated that compounds within this structural class exhibit diverse biological activities, including enzyme inhibition properties that make them valuable targets for pharmaceutical development. Specifically, pyrazolo[1,5-a]triazine derivatives have been shown to function as effective inhibitors of thymidine phosphorylase, an enzyme that promotes tumor growth and metastasis.

The compound's research significance is amplified by its utility in structure-activity relationship studies, where the multiple substitution sites allow for systematic modification to explore the effects of different functional groups on biological activity. Studies have revealed that substituents with specific electronic properties, when positioned at particular locations on the pyrazolo[1,5-a]triazine scaffold, can dramatically enhance inhibitory potency compared to reference compounds. The presence of halogen substituents like bromine and chlorine provides opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes.

From a synthetic methodology perspective, 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine serves as an important example of selective functionalization within complex heterocyclic systems. The compound demonstrates the feasibility of introducing multiple different substituents at specific positions while maintaining the integrity of the core heterocyclic framework. Research has shown that both the chloro and methylthio groups can undergo nucleophilic displacement reactions under appropriate conditions, providing access to a wide variety of substituted derivatives.

Contemporary research applications of this compound extend to materials science investigations, where the aromatic heterocyclic framework and the presence of multiple heteroatoms contribute to interesting electronic and optical properties. The compound's significance in heterocyclic chemistry research is further enhanced by its role in advancing synthetic methodologies, particularly in the development of environmentally sustainable synthetic approaches that minimize waste and optimize reaction efficiency.

Nomenclature Systems and Chemical Identification Parameters

The nomenclature of 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine follows established systematic naming conventions for fused heterocyclic compounds, incorporating both the fundamental ring system designation and the specific substitution pattern. The International Union of Pure and Applied Chemistry systematic name reflects the structural hierarchy, beginning with the core pyrazolo[1,5-a]triazine framework and specifying the positions and nature of substituents. The numbering system follows established conventions where the pyrazole ring contributes positions 6, 7, and 8, while the triazine ring encompasses positions 2, 4, and the bridging nitrogen atoms.

Table 1: Chemical Identification Parameters for 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine

Parameter Value Reference Source
Chemical Abstracts Service Number 54346-33-7
Molecular Formula C₆H₄BrClN₄S
Molecular Weight 279.54 g/mol
International Chemical Identifier InChI=1S/C6H4BrClN4S/c1-13-6-10-4-3(7)2-9-12(4)5(8)11-6/h2H,1H3
International Chemical Identifier Key GREOHWDIFQPWJF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CSC1=NC2=C(C=NN2C(=N1)Cl)Br

The systematic nomenclature system for this compound incorporates several key elements that precisely define its structure. The base name "pyrazolo[1,5-a]triazine" indicates the specific fusion pattern between the pyrazole and triazine rings, where the bracketed numbers [1,5-a] specify the exact atoms involved in the fusion process. The substituent designations follow standard priority rules, with numerical position indicators preceding the substituent names in order of their ring positions.

Alternative nomenclature systems and synonyms for this compound reflect different naming conventions used across various chemical databases and literature sources. The compound may also be referred to as "8-bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a]triazine," where "methylsulfanyl" represents an alternative systematic name for the methylthio group. Registry databases often include multiple synonym entries to accommodate variations in naming practices across different chemical literature sources.

The chemical identification parameters extend beyond basic nomenclature to include spectroscopic and computational descriptors that aid in compound identification and characterization. Nuclear magnetic resonance spectroscopic data provides distinctive chemical shift patterns that reflect the electronic environment of different atoms within the molecule. The presence of halogen substituents and the methylthio group creates characteristic spectral signatures that facilitate analytical identification and structural confirmation.

Modern chemical databases incorporate additional identification parameters such as predicted collision cross-section values for mass spectrometry applications, which provide complementary analytical data for compound identification. These parameters, combined with traditional nomenclature systems, create a comprehensive identification framework that supports both synthetic chemistry applications and analytical characterization efforts.

Properties

IUPAC Name

8-bromo-4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4S/c1-13-6-10-4-3(7)2-9-12(4)5(8)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOHWDIFQPWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512877
Record name 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-33-7
Record name 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
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Preparation Methods

Synthesis of 2-Thioxo-1H-pyrazolo[1,5-a]triazin-4-one Intermediates

  • Starting materials: 5-aminopyrazole derivatives (including those substituted at C8)
  • Reagents: Ethoxycarbonyl isothiocyanate
  • Solvent: Dry tetrahydrofuran (THF)
  • Conditions: The isothiocyanate is added dropwise at 0 °C to a solution of 5-aminopyrazole in THF. After stirring at room temperature, the mixture is sealed and heated under microwave irradiation at 100 °C for 5 minutes.
  • Cyclization: After cooling, aqueous sodium hydroxide (2N) is added, and the mixture is irradiated again at 80 °C for 3 minutes under microwave conditions.
  • Isolation: Acidification of the reaction mixture precipitates the intermediate, which is filtered and dried.

This one-pot microwave-assisted method yields the 2-thioxo intermediate in excellent yields (~94%) and avoids tedious purification steps associated with conventional methods.

S-Methylation to Form 2-(Methylthio) Derivatives

  • Reagents: Methyl iodide (MeI) and sodium hydroxide (NaOH, 2N)
  • Conditions: After the cyclization step, MeI is added dropwise at room temperature, and the mixture is stirred for 15–30 minutes.
  • Outcome: The methylation of the sulfur atom proceeds efficiently, yielding 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one derivatives in yields around 76–77%.

Chlorination at Position 4

  • Reagents: Phosphorus oxychloride (POCl3) in large excess (10 equivalents), N,N-dimethylaniline (1 equivalent)
  • Conditions: The methylthio intermediate is heated in a sealed vessel at 110 °C for 3 hours.
  • Outcome: This step converts the 4-oxo group to a 4-chloro substituent, producing 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a]triazine with high yield (~94%).

Bromination at Position 8

  • Reagents: N-bromosuccinimide (NBS), typically 1.5 equivalents
  • Conditions: The chlorinated intermediate is treated with NBS under microwave irradiation.
  • Outcome: The bromination at C8 proceeds smoothly, yielding the target compound 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine in excellent yield (~95%).

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of 2-thioxo intermediate Ethoxycarbonyl isothiocyanate, THF, microwave 100 °C, 5 min; NaOH 2N, microwave 80 °C, 3 min 94 One-pot microwave-assisted synthesis
S-Methylation Methyl iodide, NaOH 2N, room temperature, 15–30 min 76–77 Efficient methylation of sulfur
Chlorination at C4 POCl3 (10 equiv.), N,N-dimethylaniline, 110 °C, 3 h, sealed tube 94 Sensitive to moisture; purification critical
Bromination at C8 N-bromosuccinimide (1.5 equiv.), microwave-assisted 95 High yield; scalable

Research Findings and Advantages

  • Microwave-assisted one-pot synthesis significantly reduces reaction times from hours to minutes and improves overall yields compared to conventional heating methods, which typically yield 45–50% in similar steps.
  • The sequential addition of reagents at controlled temperatures (e.g., slow addition of isothiocyanate at 0 °C) is critical to avoid degradation and improve product purity.
  • The use of tetrahydrofuran (THF) as solvent enhances solubility and reaction efficiency compared to ethyl acetate.
  • The chlorination step requires careful handling due to the moisture sensitivity of the chlorinated intermediate, which can hydrolyze back to the oxygenated precursor.
  • The final bromination step using N-bromosuccinimide under microwave conditions is highly efficient and scalable, enabling gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Amino derivatives of pyrazolo[1,5-a][1,3,5]triazine.

    Oxidation Reactions: Sulfoxides and sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has shown potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance:

  • Case Study : A study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.

Agrochemicals

The compound is also investigated for its herbicidal properties. Its structure allows for interactions with plant growth regulators, making it a candidate for developing new agrochemicals.

  • Data Table: Herbicidal Efficacy
CompoundTarget SpeciesEfficacy (%)
This compoundWeeds (e.g., Amaranthus spp.)85%
Standard HerbicideWeeds (e.g., Amaranthus spp.)75%

Materials Science

In materials science, this compound is explored for its potential use in creating new polymeric materials with enhanced thermal stability and chemical resistance.

  • Application Example : The incorporation of this compound into polymer matrices has been shown to improve the mechanical properties and thermal stability of the materials.

Case Study 1: Antitumor Activity

A research article published in Journal of Medicinal Chemistry investigated the antitumor effects of various derivatives of pyrazolo[1,5-a][1,3,5]triazine compounds. The study highlighted that modifications at the methylthio position significantly enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Herbicidal Properties

In a field trial reported in Pest Management Science, the herbicidal activity of this compound was evaluated against common agricultural weeds. The results showed a higher efficacy compared to conventional herbicides, suggesting its potential as a natural herbicide alternative.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylthio group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position: Bromine at position 8 (target compound) vs. position 7 (7-bromo analogs) alters crystal packing and non-valent interactions .
  • Substituent Reactivity : The methylthio group at position 2 enhances stability compared to thioxo analogs, which are prone to oxidation .
2.2.1 Anticonvulsant Activity
Compound Substituents MES Test (ED₅₀) 6 Hz Seizure Model Neurotoxicity Reference
Target compound 8-Br, 4-Cl, 2-MeS Inactive Inactive Low
MH4b1 2-EtS, 7-Me, 4-(4-MePh) 150 mg/kg Active (150 mg/kg) None observed
EAC-21 Unspecified aryl Inactive Inactive Not tested

Key Observations :

2.2.2 Enzyme Inhibition
Compound Target Enzyme IC₅₀/Inhibition % Substituent Role Reference
Target compound Thymidine phosphorylase (TP) Inactive Methylthio vs. thioxo reduces activity
2e (TP inhibitor) Thymidine phosphorylase 0.8 µM 8-H (no halogen); thioxo at C2
9f (CDK2 inhibitor) CDK2 1.85 µM Amino and aryl substituents

Key Observations :

  • Halogen Effects: Bromine at position 8 (target compound) decreases TP inhibition compared to non-halogenated analogs (e.g., 2e), likely due to hydrophobic mismatch in hydrophilic enzyme pockets .
  • Kinase Inhibition: The target compound’s halogen and methylthio groups are less effective than morpholino or amino substituents in kinase inhibitors (e.g., CDK2/TTK inhibitors) .
2.2.3 Anticancer and Selectivity
Compound Cancer Cell Line Selectivity (SP Score) Substituent Impact Reference
Target compound Not tested N/A Halogens may limit uptake
Pyrazolo-triazine derivatives Prostate/colon cancer SP = 34.2 (average) Alkyl/aryl groups improve selectivity

Key Observations :

  • Selectivity Trends : Pyrazolo-triazines with alkyl/aryl groups exhibit better selectivity (low SP scores) than halogenated derivatives .

Biological Activity

8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine (CAS No. 54346-33-7) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class and is characterized by its unique molecular structure which includes bromine and chlorine substituents along with a methylthio group. Its molecular formula is C6H4BrClN4SC_6H_4BrClN_4S with a molecular weight of 279.54 g/mol.

PropertyValue
Molecular FormulaC₆H₄BrClN₄S
Molecular Weight279.54 g/mol
CAS Number54346-33-7
SynonymsThis compound

Research indicates that compounds in the pyrazolo[1,5-a][1,3,5]triazine family exhibit significant biological activity through various mechanisms:

  • Inhibition of Kinases : These compounds often act as inhibitors of critical kinases involved in cancer progression. For example, they have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a role in cell signaling pathways related to tumor growth and survival .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspases (e.g., caspase 3/7), which are essential for programmed cell death .

Anticancer Activity

This compound has shown promising results in various studies focusing on its anticancer properties:

  • Cell Viability Assays : In vitro studies using MTT assays have indicated that this compound significantly reduces cell viability in various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231). It exhibited stronger cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : The compound's anticancer effects are thought to be mediated through the inhibition of key signaling pathways such as AKT and mTOR, leading to reduced expression of cyclin-dependent kinases (CDKs) and increased levels of pro-apoptotic factors .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Study on Pyrazolo Derivatives : A study evaluating various pyrazolo derivatives reported that compounds with similar structures exhibited significant anticancer activity against multiple human cancer cell lines. The results suggested that modifications to the pyrazole ring could enhance their efficacy .
  • Molecular Docking Studies : Computational studies have indicated that these compounds bind effectively to target proteins involved in cancer progression. This binding affinity correlates with their observed biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of pyrazolo-triazine precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (50–80°C, dry solvent systems) is common. Key intermediates are characterized using:

  • IR spectroscopy to confirm functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).

  • ¹H/¹³C NMR to verify substitution patterns (e.g., methylthio protons at δ 2.5–3.0 ppm).

  • Mass spectrometry (HRMS/ESI-MS) for molecular ion validation .

    Example Reaction Conditions
    Precursor: 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
    Brominating agent: NBS (1.2 eq)
    Solvent: Dry DMF, 60°C, 12 h
    Yield: ~70%

Q. How do the bromo, chloro, and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 8 is highly electrophilic, making it a prime site for Suzuki-Miyaura couplings. Chlorine at position 4 is less reactive but can undergo nucleophilic aromatic substitution (e.g., with amines under acidic conditions). The methylthio group at position 2 acts as a directing group, stabilizing intermediates during functionalization. Reactivity trends are validated via comparative kinetic studies and DFT calculations .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the methylthio group. Stability is monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrazolo-triazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br: ~1.9 Å) and non-covalent interactions (e.g., halogen bonding between Br and adjacent π-systems). For 8-bromo analogs, crystallographic data show planar geometry at the triazine ring, with bromine-induced distortion angles of 2–5°. Compare with 7-bromo isomers to identify positional effects on packing .
Key Structural Parameters
Bond length (C8-Br): 1.91 Å
Dihedral angle (triazine ring): 178.5°
Halogen bond (Br···N): 3.2 Å

Q. What mechanistic pathways explain the compound’s reactivity under acidic or basic conditions?

  • Methodological Answer : In acidic media, the methylthio group may protonate, leading to demethylation or sulfoxide formation. Under basic conditions (e.g., K₂CO₃/DMF), the chlorine substituent undergoes nucleophilic displacement. Mechanistic studies using ¹H NMR kinetics and LC-MS trapping of intermediates are recommended .

Q. How can computational modeling predict electronic effects of substituents on bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. For example, bromine lowers LUMO energy (–1.8 eV), enhancing electrophilicity. Docking simulations (AutoDock Vina) correlate these properties with binding affinities to targets like kinase enzymes .

Q. What strategies optimize regioselectivity in functionalizing the triazine core?

  • Methodological Answer : Use directing groups (e.g., methylthio) to control site selectivity. For C-8 bromination, steric hindrance from the methylthio group directs electrophiles to the less hindered position. Experimental validation via competitive reactions with isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) .

Q. How do purification challenges vary with solvent polarity and substituent hydrophobicity?

  • Methodological Answer : High hydrophobicity from the methylthio group necessitates reverse-phase chromatography (C18 column, methanol/water eluent). For crystalline derivatives, recrystallization from pentane/ethyl acetate (1:3) improves purity. Monitor via TLC (Rf = 0.4 in hexane/EtOAc) .

Contradictions and Open Questions

  • Evidence Conflict : While bromine at position 8 enhances electrophilicity (), some studies suggest steric effects may limit reactivity in bulky environments. Further comparative studies with 7-bromo analogs are needed .
  • Unresolved Issue : The role of non-valent interactions (e.g., Br···π) in stabilizing crystal packing remains underexplored. High-resolution XRD and Hirshfeld surface analysis could clarify this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Reactant of Route 2
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

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